

An In-depth Technical Guide on 2-Piperidinonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Piperidinonicotinaldehyde**

Cat. No.: **B1334617**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Piperidinonicotinaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, potential synthetic routes, and explores its putative biological activities and mechanisms of action based on the broader understanding of piperidine-containing molecules.

Core Molecular Data

The fundamental chemical properties of **2-Piperidinonicotinaldehyde**, also known as 2-(Piperidin-1-yl)nicotinaldehyde, are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ N ₂ O
Molecular Weight	190.24 g/mol
CAS Number	34595-22-7
Canonical SMILES	C1CCN(CC1)C2=NC=CC=C2C=O

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 2-(Piperidin-1-yl)nicotinaldehyde is not readily available in the public domain, a plausible synthetic route can be devised based on established methodologies for analogous compounds. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with piperidine, followed by the introduction or modification of the aldehyde functionality.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of similar aminopyridine derivatives.

Materials:

- 2-Chloronicotinaldehyde
- Piperidine
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

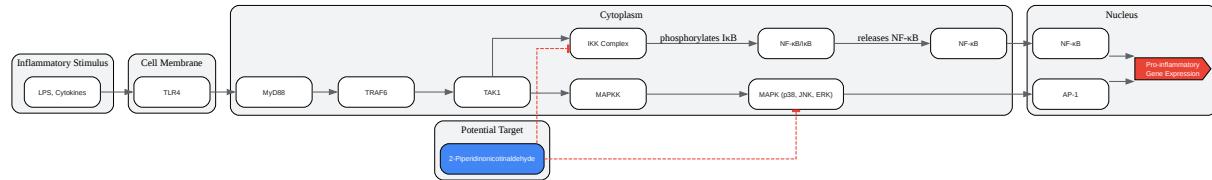
Procedure:

- In a round-bottom flask, dissolve 2-chloronicotinaldehyde (1 equivalent) in DMF.
- Add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.
- Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure 2-(Piperidin-1-yl)nicotinaldehyde.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

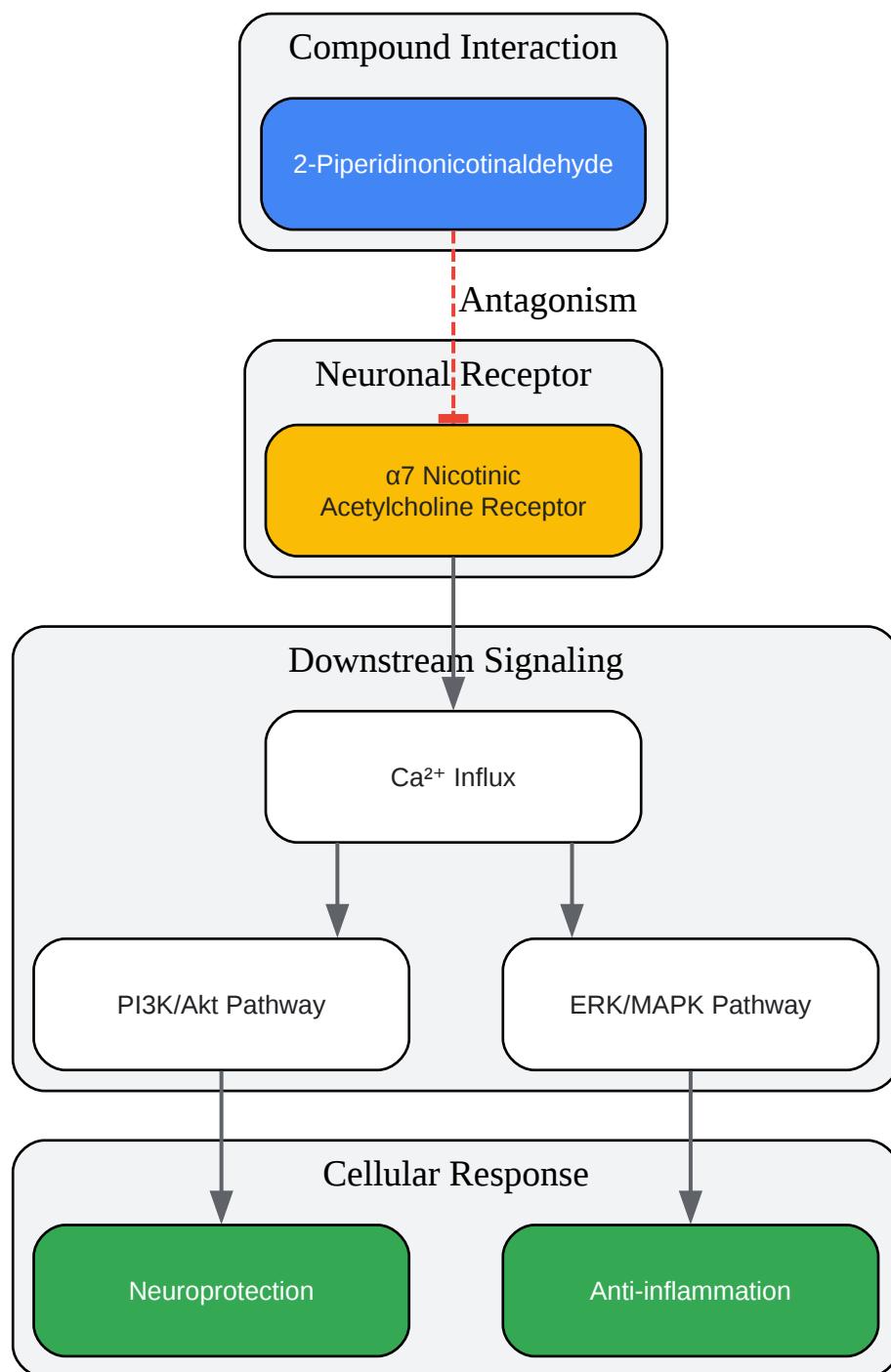

The biological profile of **2-Piperidinonicotinaldehyde** has not been extensively characterized. However, based on the known pharmacological activities of piperidine-containing compounds, several potential therapeutic applications and mechanisms of action can be postulated. Piperidine moieties are prevalent in a vast array of bioactive molecules, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.

Putative Mechanisms of Action

Piperidine derivatives have been shown to interact with a variety of biological targets and modulate key signaling pathways. The presence of the piperidine ring in **2-Piperidinonicotinaldehyde** suggests potential interactions with receptors and enzymes implicated in various diseases.

1. Modulation of Inflammatory Pathways:

Many piperidine-containing compounds, such as the natural alkaloid piperine, have demonstrated potent anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that **2-Piperidinonicotinaldehyde** could exhibit similar activities.

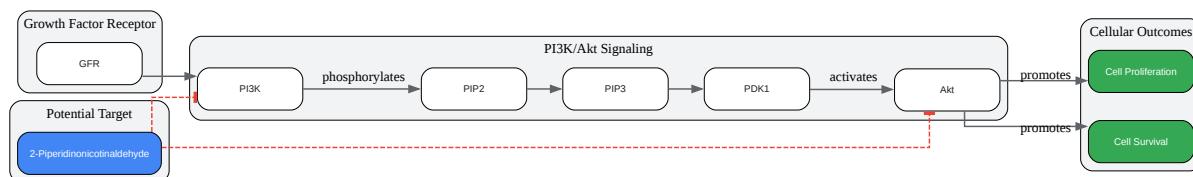


[Click to download full resolution via product page](#)

Figure 1: Postulated anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

2. Interaction with Neurological Targets:

The structural similarity of the piperidine moiety to endogenous neurotransmitters suggests that **2-Piperidinonicotinaldehyde** could interact with receptors in the central nervous system. For instance, some piperidine derivatives are known antagonists of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR), which is implicated in cognitive function and neuro-inflammation.



[Click to download full resolution via product page](#)

Figure 2: Potential antagonism of the $\alpha 7$ -nAChR and downstream signaling effects.

3. Anticancer Activity:

Numerous piperidine derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms are diverse and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. These effects are often linked to the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Piperidinonicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1334617#2-piperidinonicotinaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1334617#2-piperidinonicotinaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com